![molecular formula C22H30INO2 B14213068 Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide CAS No. 824432-11-3](/img/structure/B14213068.png)
Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide: is a quaternary ammonium salt that belongs to the class of pyridinium compounds. These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The specific structure of this compound includes a pyridinium ion substituted with an octyl chain that is further functionalized with a phenylpropoxy group. The iodide ion serves as the counterion to balance the positive charge on the pyridinium ion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide typically involves a multi-step process:
Quaternization Reaction: The initial step involves the quaternization of pyridine with an alkyl halide, such as 1-iodooctane, to form the corresponding pyridinium salt.
Esterification Reaction: The next step involves the esterification of the resulting pyridinium salt with (2R)-1-oxo-2-phenylpropanoic acid to introduce the phenylpropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: Pyridinium salts can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of pyridinium salts can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium acetate in acetic acid.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding pyridine derivatives.
Substitution: Formation of pyridinium salts with different counterions.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
- Employed in the synthesis of ionic liquids with unique properties.
Biology and Medicine:
- Investigated for its antimicrobial properties, particularly against bacteria and fungi.
- Studied for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the formulation of surfactants and detergents.
- Applied in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide involves its interaction with biological membranes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phenylpropoxy group enhances its lipophilicity, allowing it to integrate more effectively into the lipid bilayer. Additionally, the pyridinium ion can interact with negatively charged components of the cell membrane, further destabilizing the membrane structure.
類似化合物との比較
Pyridinium, 1-octyl-, iodide: Similar structure but lacks the phenylpropoxy group.
Pyridinium, 1-[8-(2-hydroxypropoxy)octyl]-, iodide: Contains a hydroxypropoxy group instead of a phenylpropoxy group.
Uniqueness:
- The presence of the phenylpropoxy group in Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes.
- The specific stereochemistry (2R) of the phenylpropoxy group may also influence its biological activity and selectivity.
特性
CAS番号 |
824432-11-3 |
|---|---|
分子式 |
C22H30INO2 |
分子量 |
467.4 g/mol |
IUPAC名 |
8-pyridin-1-ium-1-yloctyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO2.HI/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m1./s1 |
InChIキー |
KXLYBBKTMNVHEE-VEIFNGETSA-M |
異性体SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
正規SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




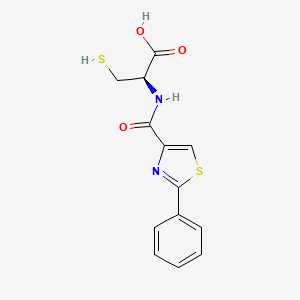
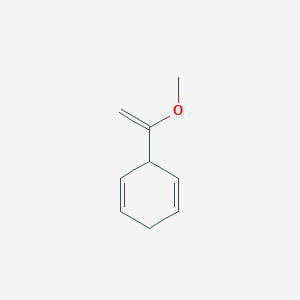

![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
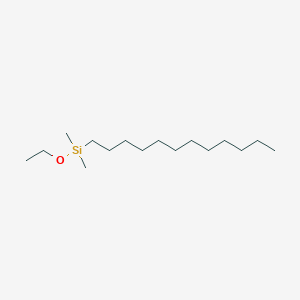
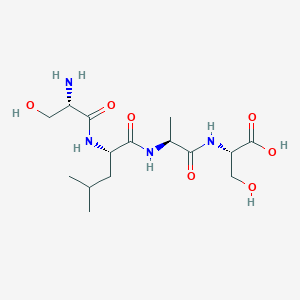
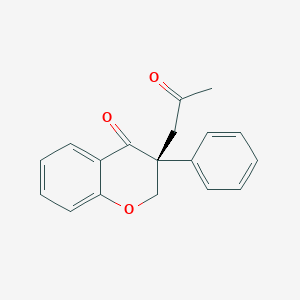
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)
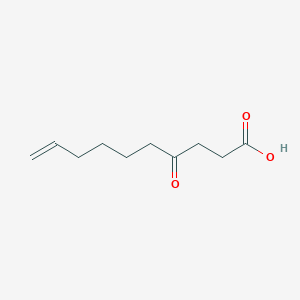

![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)

